3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
CAS No.: 3176-51-0
Cat. No.: VC1967525
Molecular Formula: C4H5N5S
Molecular Weight: 155.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3176-51-0 |
|---|---|
| Molecular Formula | C4H5N5S |
| Molecular Weight | 155.18 g/mol |
| IUPAC Name | 3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
| Standard InChI | InChI=1S/C4H5N5S/c1-2-6-7-4-9(2)8-3(5)10-4/h1H3,(H2,5,8) |
| Standard InChI Key | MSEQOANGAYRVAI-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(S2)N |
| Canonical SMILES | CC1=NN=C2N1N=C(S2)N |
Introduction
Structural Characteristics and Physicochemical Properties
3-Methyl triazolo[3,4-b] thiadiazol-6-amine is a nitrogen-sulfur containing heterocyclic compound characterized by a condensed ring system. The fusion of 1,2,4-triazole and 1,3,4-thiadiazole moieties creates a planar structure with distinct electronic properties that contribute to its biological activities and chemical reactivity .
Chemical Identity and Basic Properties
The detailed chemical identity and fundamental physicochemical properties of 3-Methyl triazolo[3,4-b] thiadiazol-6-amine are presented in Table 1.
Table 1: Physicochemical Properties of 3-Methyl triazolo[3,4-b] thiadiazol-6-amine
The compound features a methyl group at the 3-position of the triazole ring and an amino group at the 6-position of the thiadiazole ring, providing sites for potential chemical modifications and biological interactions.
Molecular Structure and Spectroscopic Characteristics
The condensed heterocyclic system of 3-Methyl triazolo[3,4-b] thiadiazol-6-amine creates a planar structure with specific electronic distribution. The presence of nitrogen atoms in both rings contributes to its hydrogen-bonding capabilities and potential interactions with biological targets .
Spectroscopic analysis of related triazolothiadiazole derivatives indicates characteristic absorption patterns in IR spectroscopy, with bands typically observed for C=N stretching (1580-1650 cm⁻¹) and various C-H vibrations . While specific spectral data for 3-Methyl triazolo[3,4-b] thiadiazol-6-amine is limited in the available literature, compounds with similar structures have been characterized by ¹H NMR showing signals for the methyl group (δ 2.7-2.8 ppm) and amino group protons (δ 5.0-5.5 ppm) .
Synthetic Methodologies
Multiple synthetic approaches have been developed for the preparation of 3-Methyl triazolo[3,4-b] thiadiazol-6-amine and related derivatives. These methodologies typically involve the formation of the triazole ring followed by cyclization with appropriate reagents to construct the thiadiazole moiety.
Primary Synthetic Routes
The predominant synthetic pathway for 3-Methyl triazolo[3,4-b] thiadiazol-6-amine involves the heterocyclization reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with appropriate carboxylic acids in the presence of phosphorus oxychloride as dehydrating agent . This approach allows for the incorporation of various substituents at the 6-position of the thiadiazole ring.
A detailed synthetic procedure for 3-methyl-6-R- triazolo[3,4-b] thiadiazoles includes the following key steps:
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Preparation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as the starting material
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Reaction with carboxylic acids in excess phosphorus oxychloride
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Heating of the reaction mixture for approximately 5 hours
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Cooling and neutralization to pH 7 using ammonia solution
Alternative Synthetic Approaches
Several alternative approaches have been documented for the synthesis of structurally similar triazolothiadiazole derivatives:
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Cyclization using HgO: Dehydrosulfurization of N-(2,2,2-trichloro-1-(3-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl) carboxamides under the influence of excess HgO in boiling glacial acetic acid, resulting in the formation of N-(1-( triazolo[3,4-b] thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides .
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Carbon Disulfide Method: Reaction of benzohydrazide with carbon disulfide in ethanolic KOH, followed by cyclization with hydrazine monohydrate to form the triazole intermediate, which is subsequently converted to the triazolothiadiazole through appropriate functionalization .
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Acetic Anhydride Method: Treatment of mercapto-triazole derivatives with acetic anhydride, either under conventional heating (reflux for 18 hours) or microwave irradiation (3 minutes), leading to the formation of 6-methyl-1,2,4-triazolo[3,4-b] thiadiazole derivatives .
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Thiourea Fusion: Fusion of 4-amino-3-mercapto-1,2,4-triazole derivatives with thiourea at elevated temperatures (180-190°C) to yield 1,2,4-triazolo[3,4-b] thiadiazol-6(5H)thione derivatives .
Recent Advancements in Synthesis
Recent synthetic improvements have focused on developing more efficient and environmentally friendly methods. Microwave-assisted synthesis has emerged as a promising approach, significantly reducing reaction times from hours to minutes while maintaining or improving yields . This method offers advantages in terms of energy efficiency and reaction selectivity.
Biological Activities
Triazolothiadiazole derivatives, including those structurally related to 3-Methyl triazolo[3,4-b] thiadiazol-6-amine, exhibit a wide spectrum of biological activities, positioning them as promising candidates for drug development.
Antimicrobial Activities
Compounds containing the triazolo[3,4-b] thiadiazole scaffold have demonstrated significant antimicrobial properties:
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Antibacterial Activity: Various derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria . Studies have reported activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, indicating their potential as broad-spectrum antibacterial agents .
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Antifungal Activity: Several triazolothiadiazole derivatives exhibited potent antifungal properties against organisms like Candida albicans and Aspergillus species . The heterocyclic system appears to interfere with fungal cell wall synthesis or membrane integrity.
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Antitubercular Activity: Some compounds in this class have shown promising activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
Enzyme Inhibitory Activities
Triazolothiadiazole derivatives have shown inhibitory effects against several enzymes of therapeutic interest:
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Urease Inhibition: Recent studies have identified triazolo[3,4-b][1,3,] thiadiazole derivatives as potent urease inhibitors, with unsubstituted derivatives showing particularly high activity . This property could be valuable in treating urease-dependent pathologies such as peptic ulcers and urinary tract infections.
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Acetylcholinesterase Inhibition: Some derivatives have demonstrated inhibitory activity against acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment .
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Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Certain triazolothiadiazole compounds effectively inhibit PTP1B, an enzyme implicated in diabetes and obesity, indicating their potential utility in metabolic disorders .
Other Therapeutic Applications
The broad spectrum of biological activities exhibited by triazolothiadiazole derivatives extends to other therapeutic areas:
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Antiviral Activity: Activity against HIV-1, HIV-2, herpes viruses, and JC and BK viruses has been reported for some derivatives, highlighting their potential in antiviral therapy .
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Antioxidant Properties: Several compounds in this class have demonstrated free radical scavenging abilities, suggesting applications in conditions associated with oxidative stress .
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Anti-inflammatory Activity: Some derivatives exhibit anti-inflammatory properties, potentially useful in treating inflammatory disorders .
Structure-Activity Relationships
Understanding the relationship between structural features and biological activities is crucial for the rational design of more potent and selective triazolothiadiazole derivatives.
Effect of Substituents
The biological activity of triazolothiadiazole derivatives is significantly influenced by the nature and position of substituents:
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Methyl Group at Position 3: In compounds like 3-Methyl triazolo[3,4-b] thiadiazol-6-amine, the methyl substituent at position 3 contributes to lipophilicity and influences membrane permeability and receptor interactions .
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Amino Group at Position 6: The presence of the amino group at position 6 provides a site for hydrogen bonding and further derivatization, potentially enhancing binding to biological targets .
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Aryl Substituents: Studies on related compounds indicate that introducing aryl groups, particularly those with electron-withdrawing substituents, can enhance antimicrobial and anticancer activities .
Pharmacophore Identification
Analysis of structure-activity relationships has led to the identification of key pharmacophoric features in triazolothiadiazole derivatives:
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The condensed heterocyclic system provides rigidity to the molecule, which is often beneficial for receptor binding.
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Nitrogen atoms in both rings serve as hydrogen bond acceptors.
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The sulfur atom contributes to lipophilicity and may form non-covalent interactions with target proteins.
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Substituents at positions 3 and 6 modulate biological activity and target selectivity .
Applications and Future Perspectives
The diverse biological activities of 3-Methyl triazolo[3,4-b] thiadiazol-6-amine and related derivatives suggest numerous potential applications in various fields.
Pharmaceutical Applications
The primary applications of triazolothiadiazole derivatives lie in pharmaceutical development:
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Antimicrobial Agents: Their broad-spectrum activity against bacteria, fungi, and mycobacteria positions them as candidates for developing new antimicrobial drugs to address the global challenge of antimicrobial resistance .
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Anticancer Therapeutics: The demonstrated antiproliferative and topoisomerase inhibitory properties make these compounds promising leads for anticancer drug development .
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Enzyme Inhibitors: Their activity against various enzymes suggests applications in treating metabolic disorders, neurodegenerative diseases, and other enzyme-related pathologies .
Future Research Directions
Several promising avenues for future research on 3-Methyl triazolo[3,4-b] thiadiazol-6-amine and related compounds include:
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Targeted Modifications: Systematic modification of the basic structure to enhance potency and selectivity for specific biological targets.
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Hybrid Molecules: Creation of hybrid structures combining the triazolothiadiazole scaffold with other bioactive moieties to develop multi-target drugs.
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Delivery Systems: Development of novel drug delivery systems to improve the pharmacokinetic properties of these compounds.
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Computational Studies: Application of molecular modeling and computational chemistry to predict biological activities and guide rational drug design .
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Green Synthesis Methods: Further refinement of environmentally friendly synthetic approaches, such as microwave-assisted synthesis and solvent-free reactions .
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